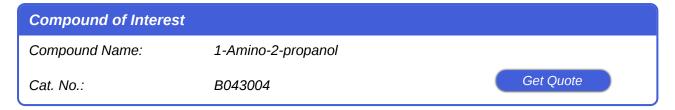


Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 1-Amino-2-propanol

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of key pharmaceutical intermediates derived from **1-amino-2-propanol**. The focus is on the preparation of chiral amino alcohols and their subsequent conversion to versatile synthons, such as oxazolidinones, which are crucial building blocks in the synthesis of various therapeutic agents.

Synthesis of Chiral (S)-1-Amino-2-propanol

Chiral **1-amino-2-propanol** is a critical intermediate in the synthesis of numerous pharmaceuticals, including anti-HIV drugs like Tenofovir and antibiotics like Levofloxacin.[1][2] The following protocols detail two distinct methods for the synthesis of enantiomerically pure (S)-**1-amino-2-propanol**.

Synthesis via Ring-Opening of (S)-Propylene Oxide

This method involves the ring-opening of (S)-propylene oxide with trifluoroacetamide, followed by hydrolysis to yield the desired chiral amino alcohol.[2]

Experimental Protocol:

Step 1: Intermediate Formation



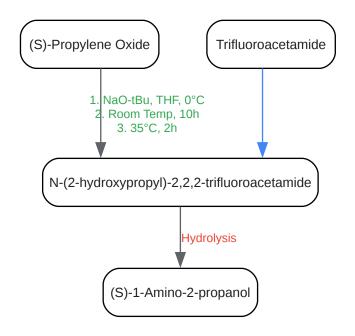
- Dissolve sodium tert-butoxide (230g, 2.39 mol) in tetrahydrofuran (2L) in a reaction vessel equipped with a stirrer and cooling system.
- Slowly add trifluoroacetamide (226g, 2 mol) to the solution under an ice bath, maintaining the temperature. Stir for 30 minutes.
- To the same cooled mixture, add (S)-propylene oxide (128g, 2.2 mol).
- Allow the reaction mixture to naturally warm to room temperature and continue stirring for 10 hours.
- Increase the temperature to 35°C and stir for an additional 2 hours.
- After the reaction, neutralize the mixture by adding 1L of 2N hydrochloric acid, followed by the addition of 1L of water.
- Step 2: Hydrolysis
 - The intermediate product from Step 1 is then hydrolyzed to yield (S)-1-amino-2-propanol.
 (Detailed hydrolysis conditions can be found in the cited patent).[2]

Quantitative Data Summary:

Parameter	Value	Reference
Starting Material	(S)-Propylene Oxide	[2]
Key Reagents	Trifluoroacetamide, Sodium tert-butoxide	[2]
Solvent	Tetrahydrofuran	[2]
Reaction Time	~12 hours	[2]
Reaction Temperature	0°C to 35°C	[2]

Synthesis Pathway:





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Caption: Synthesis of (S)-1-Amino-2-propanol from (S)-Propylene Oxide.

Synthesis via Reduction of (S)-(-)-lactamide

This protocol describes the synthesis of (S)-(+)-**1-Amino-2-propanol** from (S)-(-)-lactamide using a reducing agent.[3]

Experimental Protocol:

- Amide Formation:
 - Bubble ammonia gas into a solution of benzyl (S)-lactate ester (45.2 mg, 0.251 mmol) in methanol (2.50 mL) at 0°C for 70 minutes.
 - Stir the reaction mixture at room temperature for 11 hours.
 - Concentrate the solution to obtain the crude (S)-(-)-lactamide.
- Reduction to Amino Alcohol:
 - Dissolve the crude amide in tetrahydrofuran (2.50 mL).
 - Add lithium aluminium hydride (92.6 mg, 2.47 mmol) to the solution at 0°C.



- Stir the mixture at room temperature for 10 minutes.
- Elevate the temperature to 55°C and stir for 18 hours.
- Cool the reaction to 0°C and quench by adding water (200 μL).
- Filter the mixture through Celite and concentrate under vacuum.
- Purify the product by silica gel thin-layer chromatography (developing solvent: chloroform saturated with ammonia/methanol = 50/1).

Quantitative Data Summary:

Parameter	Value	Reference
Starting Material	Benzyl (S)-lactate ester	[3]
Reducing Agent	Lithium Aluminium Hydride	[3]
Solvent	Methanol, Tetrahydrofuran	[3]
Yield	65%	[3]
Optical Rotation [α]D22	+44.4 (c 1.0, methanol)	[3]

Synthesis Workflow:



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Caption: Workflow for the synthesis of (S)-(+)-1-Amino-2-propanol.

Synthesis of 5-Methyl-2-oxazolidinone

Oxazolidinones are important chiral auxiliaries and are present in several classes of antibiotics. 5-methyl-2-oxazolidinone can be synthesized from **1-amino-2-propanol** through oxidative carbonylation.[4]



Experimental Protocol:

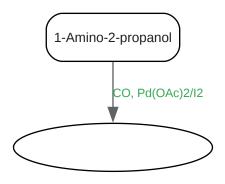
- Reaction Setup:
 - In a suitable pressure reactor, combine 1-amino-2-propanol, a catalytic system of Pd(OAc)2/I2, and a solvent.
- Reaction Conditions:
 - Pressurize the reactor with carbon monoxide.
 - Heat the reaction mixture to the desired temperature and stir for the specified time.
- · Work-up and Purification:
 - After the reaction, cool the reactor and release the pressure.
 - Isolate the crude product by removing the solvent.
 - Purify the 5-methyl-2-oxazolidinone by a suitable method such as crystallization or chromatography.

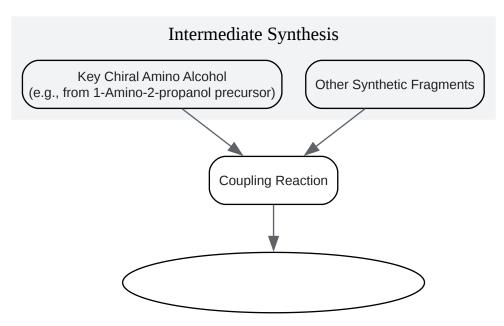
Quantitative Data Summary:

Parameter	Value	Reference
Starting Material	1-Amino-2-propanol	[4]
Catalyst	Pd(OAc)2/I2	[4]
Reagent	Carbon Monoxide	[4]

Reaction Diagram:







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